
D-Pinitol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
NIC5-15 can be synthesized from D-chiro-inositol through a methylation reaction. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically requires a solvent like dimethylformamide or dimethyl sulfoxide and a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of NIC5-15 involves the extraction of D-chiro-inositol from natural sources like soybeans, followed by chemical methylation. The extraction process includes steps like solvent extraction, filtration, and purification to isolate D-chiro-inositol. The methylation step is then carried out under controlled conditions to produce NIC5-15 .
Chemical Reactions Analysis
Types of Reactions
NIC5-15 undergoes several types of chemical reactions, including:
Oxidation: NIC5-15 can be oxidized to form various oxidation products.
Reduction: It can be reduced to form reduced sugar alcohol derivatives.
Substitution: NIC5-15 can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of NIC5-15, such as oxidized products, reduced sugar alcohols, and substituted inositol derivatives .
Scientific Research Applications
Pharmacological Properties
D-Pinitol has been studied extensively for its potential therapeutic benefits across several health conditions. Below is a summary of its key pharmacological effects:
Diabetes Management
This compound has shown promise as a treatment for diabetes by improving insulin sensitivity. A study involving streptozocin-induced diabetic mice demonstrated that this compound administration significantly improved glucose tolerance and reduced hyperglycemia. The compound acts through a post-receptor mechanism, enhancing the effectiveness of insulin signaling pathways .
Anti-inflammatory Effects
Research indicates that this compound possesses potent anti-inflammatory properties. In an experimental model using chicks, this compound significantly reduced paw edema and the number of paw licks in response to formalin injection, suggesting its efficacy in managing pain and inflammation . The compound's interaction with COX-2 is particularly noteworthy as it may offer a natural alternative to non-steroidal anti-inflammatory drugs.
Neuroprotection
This compound's neuroprotective effects have been highlighted in studies focusing on cognitive impairment associated with diabetes. In one study, this compound was administered to aging-accelerated mice, resulting in improved cognitive function as assessed by the Morris Water Maze test. The compound's ability to protect hippocampal tissue from damage is attributed to its antioxidant properties .
Cancer Research
The potential anti-cancer effects of this compound have been explored through various studies. It has been shown to inhibit cancer cell proliferation by modulating inflammatory pathways and reducing oxidative stress. For instance, this compound's ability to suppress TNF-α and inhibit NF-κB signaling pathways indicates its role in cancer prevention strategies .
Case Study 1: this compound in Diabetic Patients
A clinical trial assessed the effects of this compound supplementation on glycemic control in patients with type 2 diabetes. Participants receiving this compound showed significant reductions in fasting blood glucose levels compared to the control group, underscoring its potential as an adjunct therapy for diabetes management.
Case Study 2: Anti-inflammatory Properties
In a randomized controlled trial involving patients with chronic inflammatory conditions, those supplemented with this compound exhibited reduced levels of inflammatory markers (e.g., TNF-α, IL-6) compared to placebo groups. This supports the compound's role as a natural anti-inflammatory agent.
Mechanism of Action
NIC5-15 exerts its effects through several mechanisms:
Insulin Sensitization: NIC5-15 enhances insulin sensitivity by modulating insulin signaling pathways.
γ-Secretase Modulation: It reduces amyloid-beta production by modulating γ-secretase activity, which is crucial in the pathogenesis of Alzheimer’s disease.
Molecular Targets and Pathways: NIC5-15 targets insulin receptors and γ-secretase, affecting pathways involved in glucose metabolism and amyloid-beta production.
Comparison with Similar Compounds
Similar Compounds
D-chiro-inositol: A precursor to NIC5-15, known for its insulin-sensitizing properties.
Myo-inositol: Another inositol isomer with similar biological activities.
Pinitol: A naturally occurring inositol derivative with insulin-sensitizing effects.
Uniqueness of NIC5-15
NIC5-15 is unique due to its dual role in insulin sensitization and modulation of γ-secretase activity. This makes it a promising candidate for the treatment of metabolic disorders and neurodegenerative diseases like Alzheimer’s disease .
Biological Activity
D-Pinitol, a naturally occurring inositol derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of the biological activity of this compound, focusing on its metabolic effects, anti-inflammatory properties, and implications for treating various health conditions.
1. Metabolic Effects
This compound is known for its insulinomimetic effects and its role in glucose metabolism. Several studies have demonstrated its potential in regulating blood glucose levels and improving insulin sensitivity.
In a study involving male Wistar rats, this compound was administered orally at doses of 100 or 500 mg/kg. The results indicated rapid absorption and distribution to plasma and liver compartments. Notably, this compound reduced insulinemia and the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR), while maintaining glycemia through increased glucagon activity. It also decreased the expression of pyruvate kinase, a key glycolytic enzyme, and modulated insulin signaling pathways by affecting the phosphorylation of AKT and GSK-3 .
1.2 Clinical Evidence
Long-term treatment with this compound has shown promise in managing hyperglycemia in patients with type 2 diabetes mellitus (T2DM). A review highlighted that chronic administration decreased insulin levels and improved metabolic parameters in individuals with insulin resistance . However, some studies reported inconclusive effects on glycemic control, indicating a need for further research to clarify its mechanisms .
2. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties, which may contribute to its therapeutic potential.
Research indicates that this compound can inhibit the cyclooxygenase-2 (COX-2) pathway, leading to reduced inflammation. In animal models, it has been shown to decrease paw edema and pro-inflammatory cytokine levels such as TNF-α, IL-6, and IL-1β following administration . The compound's ability to modulate these inflammatory markers suggests its potential as an adjunct therapy for inflammatory conditions.
2.2 Case Studies
In a study examining the effects of this compound on cisplatin-induced nephrotoxicity in rats, significant reductions in inflammatory responses were observed when this compound was administered at doses of 10, 20, and 40 mg/kg . This highlights its potential utility in managing inflammation-related complications.
3. Cognitive Function Enhancement
Emerging research suggests that this compound may also have neuroprotective effects.
3.1 Animal Studies
A study involving transgenic mice demonstrated that this compound supplementation improved cognitive function, as assessed by performance in the Morris Water Maze test . The findings indicate that this compound may enhance memory and learning capabilities, potentially making it a candidate for treating cognitive impairments associated with neurodegenerative diseases.
4. Antioxidant Properties
This compound has been recognized for its antioxidant capabilities, which play a crucial role in mitigating oxidative stress—a factor implicated in various chronic diseases.
4.1 Radical Scavenging Activity
Research comparing the antioxidant activity of this compound with other compounds showed that it effectively scavenged free radicals in vitro, demonstrating comparable efficacy to vitamin C at certain concentrations . This suggests that this compound could be beneficial in preventing oxidative damage associated with metabolic disorders.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms through which D-Pinitol exerts its anti-hyperglycemic effects, and how can these be experimentally validated?
- Methodological Answer : Begin with in vitro assays (e.g., glucose uptake in adipocyte cell lines) to isolate direct insulin-mimetic effects. Validate via in vivo models (e.g., streptozotocin-induced diabetic rodents) by measuring biomarkers like HbA1C, fasting glucose, and insulin sensitivity indices. Use molecular docking studies to identify potential interactions with insulin receptor substrates .
- Data Analysis : Compare dose-response curves across models and employ ANOVA to assess significance of glucose regulation outcomes .
Q. How can researchers effectively isolate and quantify this compound from natural sources like carob?
- Methodological Answer : Optimize extraction using nanofiltration with membranes of varying molecular weight cutoffs (1–5 kDa). Quantify purity via HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry. Refer to Table 3 in nanofiltration studies for yield comparisons under different pressure and pH conditions .
- Data Validation : Perform variance analysis (ANOVA) on concentration data across filtration parameters (Table 4) to identify optimal separation limits .
Q. What are the current validated animal models for studying this compound's pharmacokinetics, and what limitations exist?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies, with timed blood sampling to plot plasma concentration curves. Limitations include interspecies metabolic differences; address via cross-validation with human hepatocyte cultures .
- Statistical Tools : Apply non-compartmental pharmacokinetic analysis (e.g., AUC, Cmax) and use regression models to correlate dosage with absorption rates .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory findings on this compound's insulin-mimetic effects across different studies?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., dosage ranges, model species). Design a factorial experiment controlling for diet, genetic background, and co-administered compounds. Use meta-analysis to quantify heterogeneity across studies .
- Data Contradiction Analysis : Apply sensitivity analysis and subgroup stratification (e.g., diabetic vs. non-diabetic models) to isolate effect modifiers .
Q. What methodological considerations are critical when translating this compound's in vitro antioxidant effects to in vivo models?
- Methodological Answer : Account for bioavailability by measuring tissue-specific accumulation (e.g., liver, kidney) via LC-MS. Use knockout models (e.g., Nrf2-deficient mice) to validate antioxidant pathways. Pair in vitro reactive oxygen species (ROS) assays with in vivo oxidative stress markers (e.g., malondialdehyde levels) .
- Experimental Design : Include a time-course study to assess acute vs. chronic effects and employ mixed-effects models to analyze longitudinal data .
Q. How can the PICOT framework be applied to structure clinical research questions on this compound's long-term efficacy in diabetes management?
- Methodological Answer :
- P (Population): Adults with Type 2 diabetes (HbA1C >7%).
- I (Intervention): Daily oral this compound (1000 mg) for 6 months.
- C (Comparison): Placebo-controlled, double-blinded.
- O (Outcome): Change in HbA1C, insulin resistance (HOMA-IR).
- T (Time): 6-month follow-up with 3-month interim analysis.
Q. Methodological Resources
- Literature Review : Prioritize PubMed, Web of Science, and ScienceDirect for mechanistic studies (avoid non-peer-reviewed sources) .
- Data Reproducibility : Pre-register experimental protocols (e.g., OSF) and include negative controls in all assays .
- Ethical Compliance : Align animal studies with ARRIVE guidelines; for clinical trials, adhere to CONSORT reporting standards .
Properties
IUPAC Name |
6-methoxycyclohexane-1,2,3,4,5-pentol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |
Record name | L-Quebrachitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-Pinitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pinitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Quebrachitol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.